5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine and the oxadiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-1-methylcyclopropylamine with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The oxadiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methylpyridinium p-toluenesulfonate: A fluorinated pyridine derivative used in peptide coupling reactions.
2-Fluoro-1-methyl-1H-indole: A fluorinated indole with applications in medicinal chemistry.
Uniqueness
5-(2-Fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a fluorine atom and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7FN2O3 |
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Molecular Weight |
186.14 g/mol |
IUPAC Name |
5-(2-fluoro-1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7FN2O3/c1-7(2-3(7)8)6-9-4(5(11)12)10-13-6/h3H,2H2,1H3,(H,11,12) |
InChI Key |
RPGDBNLLXCBPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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